3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with an ethyl group, a piperazine ring, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through multi-step protocols involving the formation of the triazolopyrimidine core, followed by various substitution reactions to introduce the desired functional groups. The exact synthesis procedure for “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is likely to be complex due to the presence of multiple ring structures and functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .Chemical Reactions Analysis
The chemical reactivity of “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” would be influenced by the presence of the triazolopyrimidine core and the various substituents. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and others .Scientific Research Applications
- Molecular docking studies revealed favorable interactions with active residues of ATF4 and NF-kB proteins .
Neuroprotection and Anti-neuroinflammatory Activity
Heterocyclic Compound Synthesis
mGluR2 Inhibition for Schizophrenia Treatment
Future Directions
The future research directions for “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” could include further studies on its synthesis, structural analysis, and potential biological activities. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Similar compounds have been found to exhibit potent 5-ht2 antagonist activity, which could suggest a potential interaction with serotonin receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound may play a role in cholinergic signaling pathways.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit anticancer activity against human cancer cell lines and primary cll cells .
properties
IUPAC Name |
3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRAAWUFBVAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
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